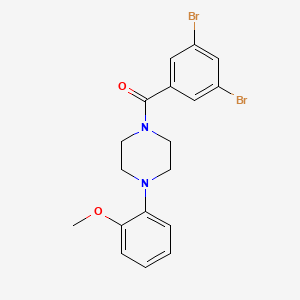![molecular formula C16H13BrN10O3 B15008340 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15008340.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features multiple heterocyclic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves multiple steps, starting with the formation of the oxadiazole and triazole rings. The process typically includes:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic conditions.
Formation of the triazole ring: This involves the cyclization of an azide with an alkyne in the presence of a copper catalyst.
Coupling reactions: The oxadiazole and triazole intermediates are then coupled with a bromo-methyl-pyrazole derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its multiple functional groups and heterocyclic rings.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: Application in the synthesis of complex organic molecules and as a building block for more elaborate chemical structures.
Mécanisme D'action
The mechanism of action of N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- Sodium bis(3-nitro-1,2,4-oxadiazol-5-yl)amide
Uniqueness
N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its combination of multiple heterocyclic rings and functional groups, which provide a diverse range of chemical reactivity and potential applications. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C16H13BrN10O3 |
|---|---|
Poids moléculaire |
473.24 g/mol |
Nom IUPAC |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(4-bromo-1-methylpyrazole-3-carbonyl)-5-phenyltriazole-4-carbohydrazide |
InChI |
InChI=1S/C16H13BrN10O3/c1-26-7-9(17)10(22-26)15(28)20-21-16(29)11-12(8-5-3-2-4-6-8)27(25-19-11)14-13(18)23-30-24-14/h2-7H,1H3,(H2,18,23)(H,20,28)(H,21,29) |
Clé InChI |
QBYCZQDZVSZSEH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C(=O)NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


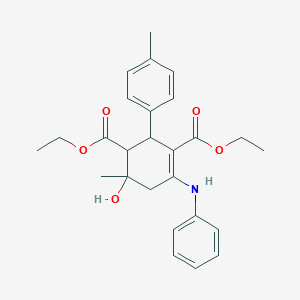
![N-tert-butyl-4,6-bis[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B15008265.png)
![N'-[(3E)-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B15008267.png)
![4-[(Z)-(Hydroxyimino)[4-(4-nitrophenyl)piperazin-1-YL]methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15008270.png)
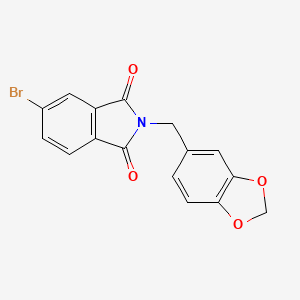
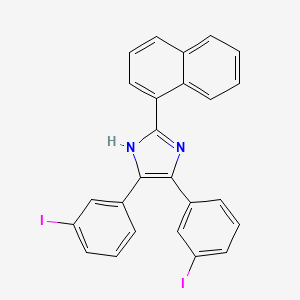

![(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15008301.png)
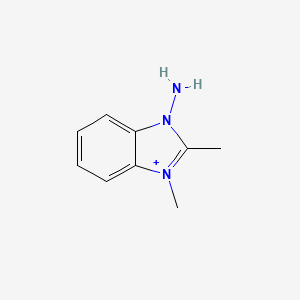
![2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine](/img/structure/B15008328.png)
![N-[3-({4-[chloro(difluoro)methoxy]phenyl}amino)-2,2-dinitropropyl]benzamide](/img/structure/B15008335.png)
![4-methyl-N-[(4-methylphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)benzenesulfonamide](/img/structure/B15008344.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro-](/img/structure/B15008350.png)
